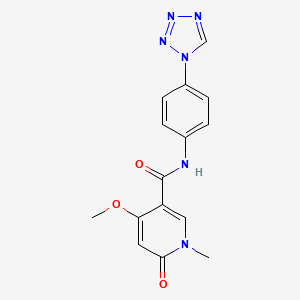![molecular formula C10H12N2 B2620291 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene CAS No. 1369007-27-1](/img/structure/B2620291.png)
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,9-Diazatricyclo[6310^{4,12}]dodeca-4,6,8(12)-triene is a heterocyclic compound characterized by its unique tricyclic structure, which includes nitrogen atoms at the 1 and 9 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diene with a nitrogen-containing reagent can lead to the formation of the tricyclic core. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for optimizing the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of this compound with consistent quality.
化学反応の分析
Types of Reactions
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of double bonds within the tricyclic structure.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated tricyclic compounds.
科学的研究の応用
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism by which 1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s tricyclic structure allows it to fit into binding sites of biological macromolecules, influencing their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-2,4,6,8,10-pentaene: Another tricyclic compound with a similar core structure but differing in the position and number of double bonds.
3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride: A derivative with additional functional groups that modify its chemical properties.
Uniqueness
1,9-Diazatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-triene is unique due to its specific arrangement of nitrogen atoms and double bonds, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in both research and industrial contexts.
特性
IUPAC Name |
1,9-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-triene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2/c1-2-8-4-6-12-7-5-11-9(3-1)10(8)12/h1-3,11H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUZLRFIPUDXJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC3=CC=CC1=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![8-(furan-2-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2620210.png)
![1-(4-methylphenyl)-4-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}pyrrolidin-2-one](/img/structure/B2620211.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,5-dimethylbenzamide](/img/structure/B2620212.png)



![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2620220.png)
![Methyl 4-[(8-methoxy-6-oxobenzo[c]chromen-3-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2620221.png)

![1-Cyclopropyl-3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrrolidin-2-one](/img/structure/B2620224.png)
![ethyl 4-{[1,1'-biphenyl]-4-yl}-2-[3-(4-ethylpiperazin-1-yl)propanamido]thiophene-3-carboxylate](/img/structure/B2620225.png)

![Methyl (4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2620227.png)
![5-[(4-Chlorophenyl)methyl]-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2620228.png)
